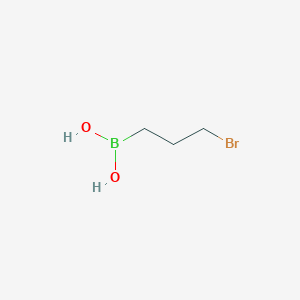

3-Bromopropylboronic acid

Description

3-Bromopropylboronic acid (C₃H₆BrB(OH)₂) is an organoboron compound featuring a boronic acid group (-B(OH)₂) attached to a brominated propyl chain. Its pinacol ester derivative (this compound pinacol ester, CAS 124215-44-7) is widely used in synthetic chemistry due to enhanced stability and reactivity . Key applications include:

- Spirocyclic heterocycle synthesis: Reacts with N-sulfonylhydrazones under oxidative conditions to form spirocyclic tetrahydrofuran derivatives .

- Cross-coupling reactions: Serves as an alkylating agent in nickel-catalyzed reductive couplings and electro-reductive cross-electrophile couplings .

- Biomedical applications: Incorporated into dendrimers for siRNA delivery, leveraging boronic acid's ability to enhance cellular uptake .

Properties

CAS No. |

148562-11-2 |

|---|---|

Molecular Formula |

C3H8BBrO2 |

Molecular Weight |

166.81 g/mol |

IUPAC Name |

3-bromopropylboronic acid |

InChI |

InChI=1S/C3H8BBrO2/c5-3-1-2-4(6)7/h6-7H,1-3H2 |

InChI Key |

BEMUWUZMHZECNR-UHFFFAOYSA-N |

SMILES |

B(CCCBr)(O)O |

Canonical SMILES |

B(CCCBr)(O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the terminal position undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling chain elongation or functional group interconversion:

Mechanistic Notes :

-

The reaction proceeds via backside attack due to the primary alkyl bromide structure.

-

Steric hindrance is minimal, favoring high yields in polar aprotic solvents .

Suzuki-Miyaura Cross-Coupling

The boronic acid group participates in palladium-catalyzed cross-couplings with aryl/vinyl halides:

Key Considerations :

-

The bromine remains intact during coupling, enabling sequential functionalization .

-

Base choice (e.g., K<sub>2</sub>CO<sub>3</sub> vs. Cs<sub>2</sub>CO<sub>3</sub>) affects reaction efficiency .

Boronic Ester Formation

The boronic acid reacts with diols (e.g., pinacol) to form stable esters, enhancing solubility and stability:

Applications :

Oxidation:

The boronic acid moiety oxidizes to a borinic acid or boric acid under strong oxidative conditions:

Reduction:

The C-Br bond is reducible via catalytic hydrogenation:

Elimination Reactions

Under basic conditions, β-elimination generates allylboronic acids:

Mechanism :

Copper-Mediated Halogen Exchange

The bromine atom undergoes halodeboronation with electrophilic halogen sources:

Limitations :

-

Competing protodeboronation occurs if steric or electronic factors destabilize the boronate intermediate .

Stability and Handling Considerations

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3-bromopropylboronic acid with structurally related boronic acids and brominated compounds:

Reactivity in Cross-Coupling Reactions

- This compound :

- Participates in nickel-catalyzed reductive alkylation with aryl/alkyl halides, yielding elongated hydrocarbons (e.g., coupling with bromobenzene to form alkylated aromatics) .

- Electro-reductive cross-coupling with thioesters produces sulfur-containing boronate esters (e.g., 4,4,5,5-tetramethyl-2-[3-(phenylthio)propyl]-1,3,2-dioxaborolane) .

- Arylboronic Acids (e.g., 3-Thiophenylboronic acid): Primarily used in Suzuki-Miyaura couplings for C–C bond formation between aryl groups. Limited utility in alkyl-alkyl couplings due to slower transmetalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.